Estradiol hemihydrate

Catalog No.
S600858
CAS No.
35380-71-3
M.F
C36H50O5
M. Wt
562.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estradiol hemihydrate

CAS Number

35380-71-3

Product Name

Estradiol hemihydrate

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate

Molecular Formula

C36H50O5

Molecular Weight

562.8 g/mol

InChI

InChI=1S/2C18H24O2.H2O/c2*1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h2*3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2/t2*14-,15-,16+,17+,18+;/m11./s1

InChI Key

ZVVGLAMWAQMPDR-WVEWYJOQSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O

Synonyms

17 beta Estradiol, 17 beta Oestradiol, 17 beta-Estradiol, 17 beta-Oestradiol, Aerodiol, Delestrogen, Estrace, Estraderm TTS, Estradiol, Estradiol 17 alpha, Estradiol 17 beta, Estradiol 17beta, Estradiol Anhydrous, Estradiol Hemihydrate, Estradiol Hemihydrate, (17 alpha)-Isomer, Estradiol Monohydrate, estradiol valerate, estradiol valeriante, Estradiol, (+-)-Isomer, Estradiol, (-)-Isomer, Estradiol, (16 alpha,17 alpha)-Isomer, Estradiol, (16 alpha,17 beta)-Isomer, Estradiol, (17-alpha)-Isomer, Estradiol, (8 alpha,17 beta)-(+-)-Isomer, Estradiol, (8 alpha,17 beta)-Isomer, Estradiol, (9 beta,17 alpha)-Isomer, Estradiol, (9 beta,17 beta)-Isomer, Estradiol, Monosodium Salt, Estradiol, Sodium Salt, Estradiol-17 alpha, Estradiol-17 beta, Estradiol-17beta, Oestradiol, Ovocyclin, Progynon Depot, Progynon-Depot, Progynova, Vivelle

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.O

Assisted Reproductive Technology (ART)

Estradiol hemihydrate plays a crucial role in in vitro fertilization (IVF) procedures []. It belongs to a class of medications called estrogen replacement therapy (HRT), which helps prepare the uterine lining (endometrium) for successful implantation of a fertilized egg []. Studies have compared the efficacy of estradiol hemihydrate with other estradiol formulations like estradiol valerate, and found them to be therapeutically equivalent in terms of achieving sufficient endometrial thickness and pregnancy outcomes [].

Cancer Research

Estradiol hemihydrate is used in in vitro and in vivo studies to understand the mechanisms of action of estrogens on various estrogen-dependent cancers, such as breast and endometrial cancers [, ]. Researchers investigate how estradiol hemihydrate interacts with estrogen receptors in cancer cells, influencing cell proliferation, differentiation, and survival [, ]. This knowledge is crucial for developing new targeted therapies for these cancers.

Bone Health Research

Estradiol hemihydrate is employed in preclinical and clinical studies to evaluate its effects on bone metabolism and osteoporosis management []. Estrogen deficiency, particularly after menopause, contributes to bone loss. Researchers explore the potential of estradiol hemihydrate in preventing and treating osteoporosis by studying its impact on bone mineral density, bone formation markers, and fracture risk [].

Neurodegenerative Diseases

Emerging research suggests a potential role for estradiol hemihydrate in understanding and treating neurodegenerative diseases like Alzheimer's disease []. Studies investigate the neuroprotective effects of estradiol hemihydrate and its ability to improve cognitive function in animal models of these diseases [].

Other Areas of Research

Estradiol hemihydrate is also used in various other scientific research areas, including:

  • Studying the physiology of the female reproductive system [].
  • Investigating the impact of estrogens on various physiological processes such as cardiovascular health and metabolism [, ].
  • Serving as a reference compound in analytical studies related to estrogens.

Estradiol hemihydrate is a crystalline form of the natural hormone estradiol, characterized by its inclusion of half a molecule of water in its structure. The chemical formula for estradiol hemihydrate is C36H50O512H2OC_{36}H_{50}O_{5}\cdot \frac{1}{2}H_{2}O, and it is recognized for its role in hormone replacement therapy and various medical applications related to estrogen deficiency. This compound exhibits unique physical properties due to its hydrated state, influencing its stability and solubility compared to other forms of estradiol .

Estradiol hemihydrate acts similarly to natural estradiol. It binds to estrogen receptors in cells, triggering changes in gene expression that influence various physiological processes []. These processes include:

  • Regulation of menstrual cycle and fertility [].
  • Development and maintenance of female secondary sex characteristics [].
  • Bone health and metabolism [].

Estradiol hemihydrate is generally well-tolerated in research settings, but it can cause side effects similar to natural estrogen []. These may include:

  • Breast tenderness
  • Uterine bleeding
  • Fluid retention
Typical of steroidal compounds. It can be dehydrated to yield an anhydrous form of estradiol, which involves the loss of water molecules under controlled heating conditions. The dehydration process is complex and can occur in multiple stages, typically starting around 110 °C and continuing until complete desolvation at approximately 174 °C . Additionally, estradiol can be esterified to form pro-drug esters, enhancing its bioavailability for therapeutic use .

Estradiol hemihydrate exhibits significant biological activity primarily through its interaction with estrogen receptors, specifically estrogen receptor alpha and beta. This interaction leads to various physiological effects, including the regulation of reproductive functions and maintenance of secondary sexual characteristics. Estradiol also plays a crucial role in bone density preservation, cardiovascular health, and modulation of mood . Its agonistic action on G Protein-coupled estrogen receptors further contributes to its rapid biological effects .

The synthesis of estradiol hemihydrate typically involves crystallization from aqueous solutions or organic solvents. Common methods include:

  • Crystallization from Aqueous Solutions: Slow evaporation or cooling methods are employed to allow the formation of the hemihydrate from supersaturated solutions.
  • Solvent Evaporation Techniques: Using solvents like methanol or acetonitrile can facilitate the formation of solvates that may convert to the hemihydrate upon drying .
  • Thermal Treatment: Controlled heating can convert the hemihydrate into anhydrous forms, providing insights into the thermal stability and phase transitions of the compound .

Estradiol hemihydrate is widely used in hormone replacement therapy, particularly for managing symptoms associated with menopause such as hot flashes and vulvovaginal atrophy. It is available in various formulations, including:

  • Oral tablets
  • Transdermal patches
  • Injections
  • Vaginal rings
  • Creams and gels

These applications leverage estradiol's physiological effects on estrogen receptors to alleviate symptoms related to low estrogen levels .

Studies have shown that estradiol hemihydrate interacts with several metabolic pathways and enzymes. Notably, it is metabolized by cytochrome P450 enzymes (CYP3A4 and CYP1A2), which play a significant role in its hepatic metabolism. This metabolism results in the formation of metabolites such as estrone and estriol, which are further conjugated for excretion . Understanding these interactions is crucial for optimizing therapeutic regimens involving estradiol.

Estradiol hemihydrate shares similarities with other steroidal compounds but has unique properties due to its hydrated state. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
EstradiolC18H24O2C_{18}H_{24}O_{2}Anhydrous form; lower stability than hemihydrate
EthinylestradiolC20H24O2C_{20}H_{24}O_{2}Synthetic derivative; higher bioavailability
EstroneC18H22O2C_{18}H_{22}O_{2}Major metabolite of estradiol; less potent
Estradiol valerateC21H28O3C_{21}H_{28}O_{3}Esterified form; improved oral bioavailability
EstriolC18H24O3C_{18}H_{24}O_{3}Metabolite with weaker estrogenic activity

Estradiol hemihydrate's unique feature lies in its stability as a hydrated compound, which influences its solubility and bioavailability compared to other forms of estradiol. This characteristic makes it particularly useful in pharmaceutical formulations aimed at delivering estrogen effectively .

UNII

CXY7B3Q98Z

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (21.69%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (20.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (96.39%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (98.8%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (75.9%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Estradiol hemihydrate

Use Classification

Human drugs -> Rare disease (orphan)
Human drugs -> Ryeqo -> EMA Drug Category
Pituitary and hypothalamic hormones and analogues -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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